molecular formula C8H14O3 B13812450 Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-

Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-

Cat. No.: B13812450
M. Wt: 158.19 g/mol
InChI Key: YFZSQFDGOKXVKK-UHFFFAOYSA-N
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Description

"Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-" is a ketone derivative characterized by a tetrahydro-4-hydroxy-6-methyl-2H-pyran ring system attached to an ethanone group. The tetrahydro-pyran ring provides a rigid, oxygen-rich framework, while the hydroxyl and methyl substituents influence its solubility, hydrogen-bonding capacity, and stereochemical properties.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(4-hydroxy-6-methyloxan-3-yl)ethanone

InChI

InChI=1S/C8H14O3/c1-5-3-8(10)7(4-11-5)6(2)9/h5,7-8,10H,3-4H2,1-2H3

InChI Key

YFZSQFDGOKXVKK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CO1)C(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- involves several synthetic routes. One common method includes the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures . Another method involves the reduction of the keto carbonyl group using lithium aluminum hydride in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and polysubstituted olefinic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares "Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-" with structurally related compounds based on molecular features, synthesis pathways, and functional properties:

Compound Key Structural Features Synthesis Method Key Properties/Applications Reference
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- Tetrahydro-pyran ring with 4-hydroxy and 6-methyl substituents; ethanone group at position 3. Likely involves cyclization of diols or ketones with acid catalysts (analogous to methods in ). Potential intermediate for pharmaceuticals; hydroxyl group enhances solubility and reactivity.
1-(2-Chlorophenyl)ethanone Aryl-substituted ethanone with a chloro group at the ortho position. Friedel-Crafts acylation or halogenation of acetophenone derivatives. Used in agrochemicals and dyes; chloro group increases electrophilicity.
1-(4-Ethyl-1H-pyrrol-3-yl)ethanone Pyrrole ring substituted with ethyl and ethanone groups. Multi-step condensation involving pyrrole derivatives and acetylating agents. Studied for optoelectronic applications due to conjugated π-system.
1-((3R,4R)-3-(Imidazo-pyrrolo-pyrazinyl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone Complex heterocyclic system with fused imidazo-pyrrolo-pyrazine and piperidine moieties. Advanced multi-step synthesis with regioselective coupling (e.g., methods in ). Investigated as kinase inhibitors in cancer therapy; pyran enhances metabolic stability.

Key Findings:

Structural Complexity vs. Reactivity: Compared to simpler aryl-ethanones (e.g., 1-(2-chlorophenyl)ethanone), the tetrahydro-pyran-based ethanone exhibits higher stereochemical complexity, which may limit its synthetic accessibility but enhance its selectivity in biological interactions .

Functional Group Influence: The 4-hydroxy group in the target compound distinguishes it from non-hydroxylated analogs (e.g., pyran-4-yl ethanones in ), enabling hydrogen bonding and derivatization for drug delivery systems.

Synthetic Challenges : Synthesis of the tetrahydro-pyran ring often requires precise control of cyclization conditions, as seen in similar protocols using 1,4-dioxane and triethylamine .

Biological Activity

Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-, also known by its CAS number 197790-01-5, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H14O3
  • Molecular Weight : 158.20 g/mol
  • CAS Number : 197790-01-5

Pharmacological Properties

Ethanone derivatives, particularly those with a tetrahydro-pyran structure, have been studied for various biological activities:

  • Antimicrobial Activity :
    • Several studies have demonstrated that compounds containing the tetrahydro-pyran moiety exhibit significant antimicrobial properties. For instance, derivatives of 4-hydroxy-2H-pyran have shown effectiveness against various bacterial strains and fungi, indicating a potential role as antibacterial agents .
  • Antioxidant Activity :
    • The antioxidant properties of ethanone derivatives have been evaluated using various assays. These compounds have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Cytotoxic Effects :
    • Research has indicated that ethanone derivatives can induce cytotoxic effects in cancer cell lines. For example, certain studies reported that these compounds inhibited cell proliferation in human cancer cells, suggesting potential applications in cancer therapy .

The mechanisms through which ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
  • Interaction with Cellular Receptors : The ability of these compounds to interact with various cellular receptors may mediate their pharmacological effects, including anti-inflammatory and analgesic activities.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several tetrahydro-pyran derivatives, including ethanone. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

CompoundActivity (Zone of Inhibition)Minimum Inhibitory Concentration (MIC)
Ethanone15 mm50 µg/mL
Control20 mm25 µg/mL

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of ethanone on various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
HeLa30
MCF725
A54940

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